Plazomicin, previously known as ACHN-490, is a next-generation aminoglycoside antibiotic. [] It is a semisynthetic derivative of sisomicin, designed to combat multidrug-resistant Enterobacteriaceae, particularly carbapenem-resistant strains. [, ] Plazomicin is characterized by its potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria. [] This includes extended-spectrum β-lactamase-producing Enterobacteriaceae, carbapenem-resistant Enterobacteriaceae, and organisms harboring aminoglycoside-modifying enzymes. [, ] Plazomicin plays a crucial role in scientific research as a potential solution to the escalating threat of antimicrobial resistance, especially in the context of limited treatment options for serious infections. [, , ]
Plazomicin is synthesized by chemically modifying the natural aminoglycoside sisomicin. [] The process involves adding a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6′. [] This specific structural modification is designed to circumvent common aminoglycoside resistance mechanisms, particularly the activity of aminoglycoside-modifying enzymes. []
Plazomicin's molecular structure comprises a sisomicin core with two key substitutions: a hydroxy-aminobutyric acid at position 1 and a hydroxyethyl group at position 6'. [, ] These modifications are critical for its enhanced activity against aminoglycoside-modifying enzymes, a primary mechanism of aminoglycoside resistance. [, ]
Plazomicin exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit. [, ] This binding inhibits protein synthesis in a concentration-dependent manner, leading to bacterial cell death. [, ] Notably, plazomicin's structural modifications provide enhanced binding to the ribosome compared to traditional aminoglycosides, thereby increasing its potency and overcoming resistance mechanisms. []
Plazomicin is a semisynthetic aminoglycoside, existing as a sulfate salt. [] Its physical and chemical properties are typical of aminoglycosides, but with distinct characteristics due to the specific structural modifications. [] After intravenous administration of plazomicin at a dose of 15 mg/kg, the maximum plasma concentration was 113 μg/ml, the area under the curve from 0 to 24 hours was 239 h·μg/ml, the half-life was 4.0 h, and the steady-state volume of distribution was 0.24 L/kg. [] Plazomicin is primarily eliminated by the kidneys as unchanged drug, suggesting minimal metabolism. []
Plazomicin exhibits potent in vitro activity against a broad array of Gram-negative and Gram-positive bacteria, including multi-drug resistant strains. [, , , ] It is highly effective against Enterobacteriaceae, demonstrating MIC90 values of ≤1 μg/ml for all species except Proteus mirabilis. [] Its activity extends to aminoglycoside-nonsusceptible Escherichia coli, exhibiting equivalent MIC50 and MIC90 values to susceptible isolates. [] Plazomicin demonstrates consistent activity against extended-spectrum β-lactamase (ESBL)-producing and non-ESBL-producing E. coli and Klebsiella pneumoniae, with 90% of isolates inhibited at MICs of ≤1 μg/ml. [] It also displays notable activity against carbapenem-resistant Enterobacteriaceae (CRE), notably against isolates carrying blaKPC and blaOXA-48-like genes. [, , ] Plazomicin shows promising activity against colistin-resistant Enterobacteriaceae, including those carrying the mcr-1 gene, surpassing the activity of other aminoglycosides. [] While its activity against Pseudomonas aeruginosa is relatively less potent, plazomicin retains efficacy against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, with both demonstrating MIC50 and MIC90 values of 0.5 μg/ml and 1 μg/ml, respectively. [] Plazomicin's activity against these MDR strains highlights its potential to address the growing threat of antimicrobial resistance. [, , , ]
These research directions highlight plazomicin's potential as a valuable tool in addressing the urgent and evolving challenge of antimicrobial resistance, particularly in the context of limited treatment options for serious Gram-negative infections. [, , , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: